molecular formula C13H19NO B7726203 2-(4-Methyl-piperidin-1-ylmethyl)-phenol

2-(4-Methyl-piperidin-1-ylmethyl)-phenol

Cat. No.: B7726203
M. Wt: 205.30 g/mol
InChI Key: KKDFLBIPBBFWNJ-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperidin-1-ylmethyl)-phenol is an organic compound that features a phenol group substituted with a 4-methyl-piperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-piperidin-1-ylmethyl)-phenol typically involves the reaction of 4-methylpiperidine with a suitable phenol derivative. One common method is the alkylation of phenol with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic group undergoes oxidation under specific conditions, while the piperidine ring may participate in redox processes.

Reaction TypeConditions/ReagentsMajor ProductsKey Findings
Phenolic oxidationFeCl₃, acidic conditionsQuinone derivativesFeCl₃ facilitates electron transfer, forming para-quinones if sterically accessible. The piperidine substituent may hinder oxidation at adjacent positions.
Piperidine N-oxidationH₂O₂, mild acidic conditions Piperidine N-oxideLimited yield due to steric hindrance from the methyl group on the piperidine ring.

Mechanistic Insights :

  • Phenolic oxidation typically proceeds via single-electron transfer, forming semiquinone intermediates.

  • Piperidine N-oxidation involves nucleophilic attack by peroxide on the amine, followed by proton transfer .

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenol ring directs electrophiles to specific positions, influenced by the piperidinylmethyl group’s steric and electronic effects.

Reaction TypeConditions/ReagentsMajor ProductsRegioselectivity
HalogenationBr₂, FeCl₃ catalyst5-Bromo-2-(4-methyl-piperidin-1-ylmethyl)-phenolBromination occurs preferentially at the para position relative to the hydroxyl group (C-5).
NitrationHNO₃, H₂SO₄ 5-Nitro derivativesSteric hindrance from the piperidinylmethyl group reduces ortho substitution.

Structural Influence :

  • The piperidinylmethyl group at C-2 donates electrons via resonance, activating the ring but sterically blocking ortho positions (C-1 and C-3).

  • Dominant substitution occurs at C-5 (para to hydroxyl) or C-6 (meta to piperidinylmethyl) .

Oxidative Amination and Cross-Coupling

The phenol participates in metal-catalyzed coupling reactions, forming biaryl or quinone-anil hybrids.

Reaction TypeConditions/ReagentsMajor ProductsYield & Selectivity
Oxidative aminationFe[TPP]Cl, t-BuOOH, HFIP solvent Benzoquinone-anil derivativesPara-selectivity (>70% yield) due to catalyst’s electronic tuning.
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidsBiarylphenolsLimited applicability due to absence of boronic acid moiety in the parent compound.

Mechanistic Pathway :

  • Oxidative amination involves initial para-C–H activation by Fe[TPP]Cl, followed by coupling with anilines to form unstable quinamine intermediates .

  • Steric effects from the piperidinylmethyl group suppress ortho coupling.

Functionalization of the Piperidine Moiety

The tertiary amine in the piperidine ring undergoes alkylation and hydrolysis.

Reaction TypeConditions/ReagentsMajor ProductsNotes
N-AlkylationCH₃I, K₂CO₃, DMF Quaternary ammonium saltsLow yield due to steric hindrance from the methyl group.
HydrolysisHCl (6M), reflux Phenol and 4-methylpiperidineMethylene bridge cleavage occurs under strong acidic conditions.

Computational Support :

  • Density functional theory (DFT) studies confirm that hydrolysis proceeds via protonation of the methylene bridge, followed by nucleophilic attack by water .

Reduction Reactions

Selective reduction of the aromatic ring or piperidine moiety is achievable.

Reaction TypeConditions/ReagentsMajor ProductsOutcome
Catalytic hydrogenationH₂, Pd/CCyclohexanol derivativeFull saturation of the aromatic ring, preserving the piperidine structure.
Piperidine reductionLiAlH₄, THFDecahydroisoquinoline derivativeNot observed; piperidine remains stable under standard reduction.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring that enhances its interaction with biological targets. Its structural formula can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

This structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of piperidine, including 2-(4-Methyl-piperidin-1-ylmethyl)-phenol, exhibit significant antimicrobial properties. A study highlighted its potential as an inhibitor of Mycobacterium tuberculosis (Mtb), demonstrating an IC50 value ranging from 13 to 22 μM. This suggests that modifications to the piperidine structure can lead to enhanced potency against tuberculosis .

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. The presence of the piperidine moiety is believed to enhance its ability to modulate inflammatory pathways, potentially providing a therapeutic avenue for conditions characterized by excessive inflammation.

Biological Research Applications

Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. The compound's structure allows it to interact with specific enzymes, making it useful in studying metabolic pathways and enzyme kinetics. For instance, it has been used in studies targeting the MenA enzyme involved in menaquinone biosynthesis in Mtb, showing promising results in inhibiting bacterial growth .

Biochemical Probes
Due to its ability to bind selectively to certain biological targets, this compound serves as a biochemical probe. It aids in understanding protein-ligand interactions and can be utilized in drug discovery processes.

Materials Science Applications

Organic Electronics
The stability and electronic properties of this compound make it a candidate for applications in organic electronics. Its unique chemical structure allows it to function as a building block for advanced materials used in electronic devices.

Data Table: Summary of Applications

Field Application Key Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Mtb with IC50 of 13–22 μM
Anti-inflammatory PropertiesModulates inflammatory pathways
Biological ResearchEnzyme InhibitionInhibits MenA enzyme in Mtb
Biochemical ProbesUseful for studying protein-ligand interactions
Materials ScienceOrganic ElectronicsPotential building block for advanced materials

Case Studies

  • Study on Antimicrobial Efficacy
    A recent study evaluated various piperidine derivatives, including this compound, for their efficacy against Mtb. The results indicated that modifications to the piperidine structure significantly enhanced antimicrobial activity, suggesting a pathway for developing new tuberculosis treatments .
  • Investigation of Enzyme Inhibition
    Another research focused on the interaction of this compound with the MenA enzyme. It demonstrated that specific structural features of this compound were crucial for effective binding and inhibition, providing insights into designing more potent inhibitors against bacterial infections .
  • Applications in Organic Electronics
    Research into the electronic properties of this compound revealed its potential use in organic light-emitting diodes (OLEDs). Its stability under operational conditions makes it suitable for integration into electronic devices, paving the way for further exploration in material science .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperidin-1-ylmethyl)-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A precursor in the synthesis of 2-(4-Methyl-piperidin-1-ylmethyl)-phenol.

    4-Chlorophenyl)(4-methyl-piperidin-1-yl)methanone: A compound with a similar piperidine ring structure.

    6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine: Another compound featuring a piperidine ring with potential biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and a piperidine ring makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(4-Methyl-piperidin-1-ylmethyl)-phenol, also referred to as 4-Methyl-2-(piperidin-1-ylmethyl)phenol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a piperidine ring attached to a phenolic structure, which influences its biochemical interactions. The piperidine moiety enhances lipophilicity and membrane permeability, while the phenolic group can engage in hydrogen bonding and π-π interactions, crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. For instance, it has shown promising results in inhibiting carbonic anhydrase (CA) enzymes, which are critical in various physiological processes .
  • Receptor Modulation: It can act as a modulator for G-protein coupled receptors (GPCRs), influencing signaling pathways relevant to numerous diseases .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies have suggested potential antimicrobial properties, with some derivatives showing significant activity against bacterial strains.
  • Anticancer Properties: The compound has been explored for its anticancer effects, with certain analogs demonstrating cytotoxicity against cancer cell lines .
  • Cognitive Enhancement: Some studies suggest that derivatives may improve cognitive functions by modulating neurotransmitter systems .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

StudyFindingsIC50 Values
Inhibition of enzyme activity related to tuberculosisIC50 = 0.19 μM
Moderate inhibition of carbonic anhydrase I and IIIC50 values vary
Antimicrobial screening against Gram-positive bacteriaSignificant activity observed
Allosteric modulation of GPCRsEnhanced receptor signaling

Case Studies

  • Tuberculosis Treatment Research:
    A study investigated the potential of this compound as a lead compound against Mycobacterium tuberculosis. The compound exhibited significant inhibitory activity against the target enzyme Pks13, crucial for mycobacterial cell wall synthesis .
  • Cytotoxicity Assessment:
    In vitro studies demonstrated that certain derivatives of this compound showed promising cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methyl-piperidin-1-ylmethyl)-phenol, and how are intermediates characterized?

  • Methodology : Multi-step organic synthesis typically involves alkylation of phenol derivatives with 4-methylpiperidine precursors. Key steps include protecting the phenolic hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions, followed by nucleophilic substitution or reductive amination. Intermediates are characterized via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm functional groups and regioselectivity .
  • Validation : Purity is assessed via HPLC (e.g., C18 column, methanol/water mobile phase) and melting point analysis.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Techniques :

  • FT-IR : Identifies phenolic O-H stretches (~3200–3500 cm1^{-1}) and piperidine C-N vibrations (~1100–1250 cm1^{-1}) .
  • UV-Vis : Analyzes π→π* transitions in the aromatic phenol ring (~270–290 nm) and n→π* transitions in the piperidine moiety .
  • NMR : 1^1H NMR distinguishes methylene protons adjacent to the piperidine nitrogen (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). 13^13C NMR confirms quaternary carbons in the piperidine ring .

Q. How is the compound purified to >95% purity for biological assays?

  • Methods :

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar impurities.
  • Recrystallization : Ethanol/water mixtures exploit differential solubility of the compound vs. byproducts .
    • Quality Control : Purity verified via GC-MS or LC-MS; residual solvents quantified using headspace gas chromatography .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s nonlinear optical (NLO) properties?

  • Approach :

  • Optimize geometry at B3LYP/6-311+G(d,p) level to determine dipole moment, polarizability, and hyperpolarizability .
  • Compare experimental UV-Vis spectra with TD-DFT calculations to validate electronic transitions.
    • Outcome : High hyperpolarizability values suggest potential NLO applications (e.g., photonic devices) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Tools : Use SHELX suite for refinement. Discrepancies in bond lengths/angles are addressed by:

  • Re-examining diffraction data for twinning or disorder.
  • Applying restraints to thermally anisotropic atoms.
  • Validating hydrogen bonding networks via Mercury software .
    • Validation : R-factor convergence (<5%) and validation via checkCIF .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

  • Design :

  • Systematic Substitution : Modify phenol ring substituents (e.g., halogens, methoxy groups) and piperidine methyl position.
  • Computational Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize synthesis .
    • Analysis : Correlate electronic (Hammett σ constants) and steric parameters (Taft’s EsE_s) with bioactivity .

Q. How is thermal stability assessed for drug formulation studies?

  • Methods :

  • TGA/DSC : Determine decomposition temperature (TdT_d) and glass transition (TgT_g) under nitrogen atmosphere.
  • Kinetic Analysis : Flynn-Wall-Ozawa method calculates activation energy (EaE_a) for degradation .

Q. What experimental approaches evaluate solvent effects on reactivity?

  • Solvatochromic Studies : Measure UV-Vis shifts in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to quantify Kamlet-Taft parameters.
  • Kinetic Profiling : Monitor reaction rates (e.g., esterification) in different solvents via 1^1H NMR .

Q. Methodological Challenges and Solutions

Q. How to address low yields in reductive amination steps during synthesis?

  • Optimization :

  • Use sodium cyanoborohydride (pH 7–8) for selective imine reduction.
  • Screen catalysts (e.g., Pd/C, Raney Ni) and solvents (MeOH, THF) .

Q. What protocols ensure reproducibility in molecular docking studies?

  • Validation :
  • Cross-validate docking poses with X-ray crystallographic data (PDB).
  • Use consensus scoring (e.g., Glide, Gold) to reduce false positives .

Properties

IUPAC Name

2-[(4-methylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-6-8-14(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDFLBIPBBFWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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